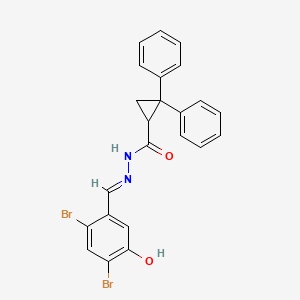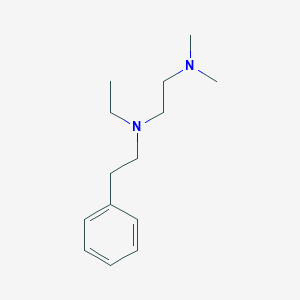![molecular formula C13H21NO B5874856 2-[(2-methylbenzyl)(propyl)amino]ethanol](/img/structure/B5874856.png)
2-[(2-methylbenzyl)(propyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methylbenzyl)(propyl)amino]ethanol, also known as MPAE, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPAE is a tertiary amine that is structurally similar to other compounds that have been shown to have anti-inflammatory and analgesic effects. In
Wissenschaftliche Forschungsanwendungen
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. In one study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was found to inhibit the production of inflammatory cytokines in human macrophages, suggesting that it could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. In another study, 2-[(2-methylbenzyl)(propyl)amino]ethanol was shown to have potent analgesic effects in a mouse model of neuropathic pain, suggesting that it could be useful in the treatment of chronic pain conditions. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antitumor effects in vitro, suggesting that it could be useful in the treatment of cancer.
Wirkmechanismus
The exact mechanism of action of 2-[(2-methylbenzyl)(propyl)amino]ethanol is not fully understood, but it is believed to act through several different pathways. One proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol inhibits the production of inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the immune response. Another proposed mechanism is that 2-[(2-methylbenzyl)(propyl)amino]ethanol activates the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation. Finally, it has been suggested that 2-[(2-methylbenzyl)(propyl)amino]ethanol may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the activation of TRPV1 ion channels, and the induction of apoptosis in cancer cells. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and antitumor properties. However, more research is needed to fully understand the biochemical and physiological effects of 2-[(2-methylbenzyl)(propyl)amino]ethanol.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that it is relatively easy to synthesize and purify, and it has a high yield. Additionally, 2-[(2-methylbenzyl)(propyl)amino]ethanol has been shown to have potent anti-inflammatory, analgesic, and antitumor effects, which make it a promising candidate for further research. However, one limitation of using 2-[(2-methylbenzyl)(propyl)amino]ethanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(2-methylbenzyl)(propyl)amino]ethanol. One direction is to further investigate its mechanism of action, in order to better understand how it produces its anti-inflammatory, analgesic, and antitumor effects. Another direction is to explore its potential use in combination with other drugs or therapies, in order to enhance its therapeutic effects. Finally, more research is needed to determine the optimal dosage and administration of 2-[(2-methylbenzyl)(propyl)amino]ethanol for different therapeutic applications, in order to maximize its effectiveness and minimize any potential side effects.
Synthesemethoden
The synthesis of 2-[(2-methylbenzyl)(propyl)amino]ethanol involves the reaction of 2-methylbenzylamine and propylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by distillation or chromatography. The yield of 2-[(2-methylbenzyl)(propyl)amino]ethanol is typically high, and the purity can be confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy.
Eigenschaften
IUPAC Name |
2-[(2-methylphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-8-14(9-10-15)11-13-7-5-4-6-12(13)2/h4-7,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQXNGCDVGBEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![2-[(4-chlorobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5874779.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl acetate](/img/structure/B5874799.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5874812.png)

![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)butanamide](/img/structure/B5874829.png)
![benzyl [(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5874839.png)
![4-chloro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5874840.png)
![[2-(4-Bromo-phenyl)-2-oxo-ethyl]-(4,6-dimethyl-pyrimidin-2-yl)-cyanamide](/img/structure/B5874853.png)


![N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5874869.png)